molecular formula C20H17N3OS B10979209 (3,5-dimethyl-1H-pyrazol-1-yl)[2-(5-methylthiophen-2-yl)quinolin-4-yl]methanone

(3,5-dimethyl-1H-pyrazol-1-yl)[2-(5-methylthiophen-2-yl)quinolin-4-yl]methanone

Cat. No.: B10979209
M. Wt: 347.4 g/mol
InChI Key: YODXSONWXBKPCG-UHFFFAOYSA-N
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Description

(3,5-DIMETHYL-1H-PYRAZOL-1-YL)[2-(5-METHYL-2-THIENYL)-4-QUINOLYL]METHANONE is a complex organic compound that belongs to the class of heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,5-DIMETHYL-1H-PYRAZOL-1-YL)[2-(5-METHYL-2-THIENYL)-4-QUINOLYL]METHANONE typically involves multi-step reactions starting from commercially available precursors. One common approach is the cyclocondensation of 3,5-dimethylpyrazole with a suitable quinoline derivative under controlled conditions. The reaction may require the use of catalysts such as palladium or copper to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

(3,5-DIMETHYL-1H-PYRAZOL-1-YL)[2-(5-METHYL-2-THIENYL)-4-QUINOLYL]METHANONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium, copper.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction could produce various pyrazole-containing compounds .

Scientific Research Applications

Chemistry

In chemistry, (3,5-DIMETHYL-1H-PYRAZOL-1-YL)[2-(5-METHYL-2-THIENYL)-4-QUINOLYL]METHANONE is used as a building block for the synthesis of more complex molecules.

Biology and Medicine

In biology and medicine, this compound has shown potential as a pharmacophore in the design of new drugs. Its ability to interact with biological targets makes it a candidate for the development of therapeutic agents for various diseases .

Industry

In industry, the compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and unique chemical properties .

Mechanism of Action

The mechanism of action of (3,5-DIMETHYL-1H-PYRAZOL-1-YL)[2-(5-METHYL-2-THIENYL)-4-QUINOLYL]METHANONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

The uniqueness of (3,5-DIMETHYL-1H-PYRAZOL-1-YL)[2-(5-METHYL-2-THIENYL)-4-QUINOLYL]METHANONE lies in its combination of three distinct heterocyclic moieties, which confer unique chemical and biological properties. This makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C20H17N3OS

Molecular Weight

347.4 g/mol

IUPAC Name

(3,5-dimethylpyrazol-1-yl)-[2-(5-methylthiophen-2-yl)quinolin-4-yl]methanone

InChI

InChI=1S/C20H17N3OS/c1-12-10-13(2)23(22-12)20(24)16-11-18(19-9-8-14(3)25-19)21-17-7-5-4-6-15(16)17/h4-11H,1-3H3

InChI Key

YODXSONWXBKPCG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(S1)C2=NC3=CC=CC=C3C(=C2)C(=O)N4C(=CC(=N4)C)C

Origin of Product

United States

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